5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid
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Overview
Description
5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific conditions for synthesizing this compound may vary, but common reagents include acetic acid and hydrochloric acid under reflux conditions .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid structures, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Chemistry: In chemistry, 5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities, making them valuable in the development of new therapeutic agents .
Medicine: In medicine, this compound and its derivatives are investigated for their potential to treat various diseases. Their ability to interact with multiple biological targets makes them promising candidates for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . For example, they can inhibit enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Hydroxyindole-3-acetic acid: A metabolite of serotonin, involved in neurotransmission.
1-Methylindole-3-carboxylic acid: A structural analog with similar reactivity but different biological activity.
Uniqueness: 5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the indole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other indole derivatives .
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
5-hydroxy-1-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-11-5-8(10(13)14)7-4-6(12)2-3-9(7)11/h2-5,12H,1H3,(H,13,14) |
InChI Key |
VLOIXMSHKMWINP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)O)C(=O)O |
Origin of Product |
United States |
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